(3R,4S)-4-(Benzyloxy)-3-ethylpentanal
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Overview
Description
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group and an ethyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry. The starting materials typically include a suitable aldehyde and a benzyloxy-protected alcohol. The reaction conditions often involve the use of a chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanoic acid.
Reduction: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanol.
Substitution: The products depend on the substituent introduced, such as (3R,4S)-4-(Benzyloxy)-3-ethylpentyl halide.
Scientific Research Applications
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The benzyloxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(Benzyloxy)-3-methylpentanal
- (3R,4S)-4-(Benzyloxy)-3-ethylhexanal
- (3R,4S)-4-(Benzyloxy)-3-ethylbutanal
Uniqueness
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an ethyl group
Properties
CAS No. |
917871-19-3 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C14H20O2/c1-3-14(9-10-15)12(2)16-11-13-7-5-4-6-8-13/h4-8,10,12,14H,3,9,11H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
AVMCMUOFPIPMKJ-GXTWGEPZSA-N |
Isomeric SMILES |
CC[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CC=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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